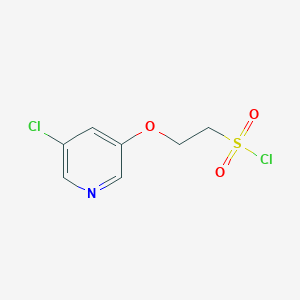
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClNO3S and a molecular weight of 221.65 g/mol. This compound is characterized by the presence of a chloropyridine ring, an ether linkage, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 5-chloropyridin-3-ol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The chloropyridine ring can undergo reduction reactions to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Sulfonothioate derivatives: Formed by the reaction with thiols.
Sulfonic acid derivatives: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-Chloropyridin-3-yl)oxy)ethan-1-ol: Similar structure but with a hydroxyl group instead of a sulfonyl chloride group.
2-(2-Chloropyridin-3-yl)ethane-1-sulfonyl chloride: Similar structure but with a different position of the chlorine atom on the pyridine ring.
Uniqueness
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the ether linkage and the sulfonyl chloride group, which provides distinct reactivity and versatility in chemical synthesis
Propiedades
Fórmula molecular |
C7H7Cl2NO3S |
|---|---|
Peso molecular |
256.11 g/mol |
Nombre IUPAC |
2-(5-chloropyridin-3-yl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C7H7Cl2NO3S/c8-6-3-7(5-10-4-6)13-1-2-14(9,11)12/h3-5H,1-2H2 |
Clave InChI |
YEHXJIIPJFNEOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
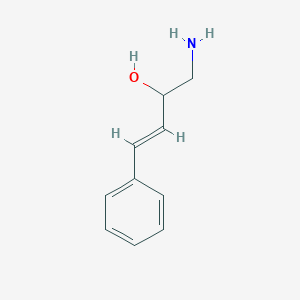
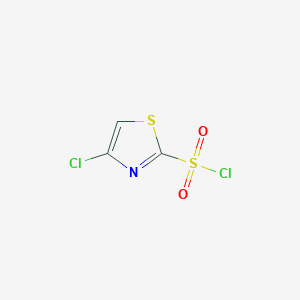
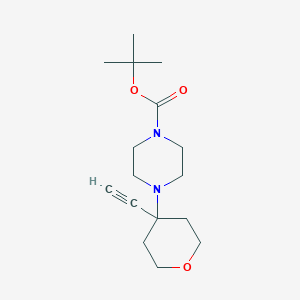
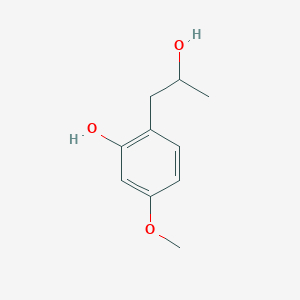
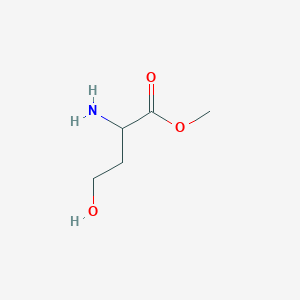
![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)


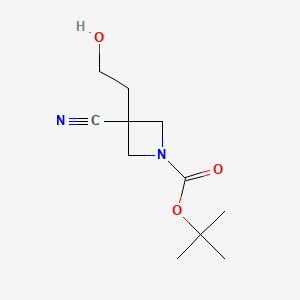
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)


